

An In-depth Technical Guide to the Electronic Structure and Bonding of Dihydroxidosulfur

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydroxidosulfur*

Cat. No.: *B1237710*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxidosulfur, commonly known as sulfurous acid (H_2SO_3), is a molecule of significant interest due to its role in atmospheric chemistry and as a key sulfur-containing oxoacid. Despite its seemingly simple formula, H_2SO_3 is an elusive species, thermodynamically unstable and challenging to characterize experimentally.[1][2] It exists as a solution of sulfur dioxide in water, though it has been successfully detected and studied in the gas phase.[3][4] This technical guide provides a comprehensive overview of the electronic structure and bonding of **dihydroxidosulfur**, drawing upon high-level computational chemistry studies and gas-phase experimental findings. It is intended to serve as a core reference for researchers in chemistry, atmospheric sciences, and drug development who require a detailed understanding of this fundamental molecule.

Molecular Structure and Geometry

The structure of **dihydroxidosulfur** is not planar. Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the central sulfur atom is bonded to three oxygen atoms (one with a double bond and two with single bonds to hydroxyl groups) and possesses one lone pair of electrons. This arrangement results in a trigonal pyramidal geometry around the sulfur atom.[5] The presence of the lone pair repels the bonding pairs, leading to bond angles that are less than the ideal 120° of a trigonal planar structure.

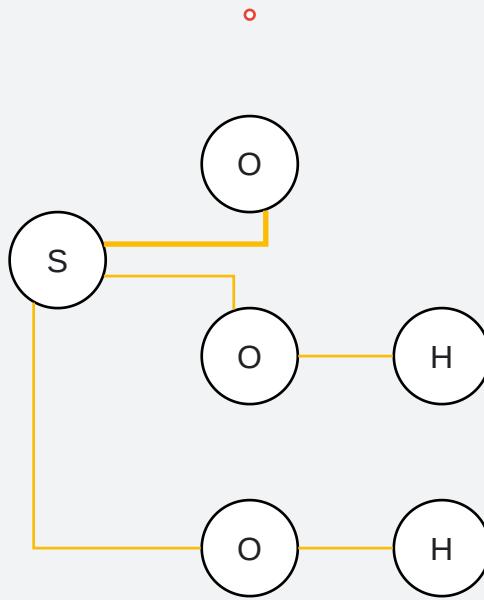
Computational studies have revealed the existence of two stable rotamers of H_2SO_3 in the gas phase: a cis conformer and a trans conformer.^[1] The cis rotamer, where both hydrogen atoms are on the same side of the S=O bond, is the energetically favored form.^[1]

Quantitative Geometric Parameters

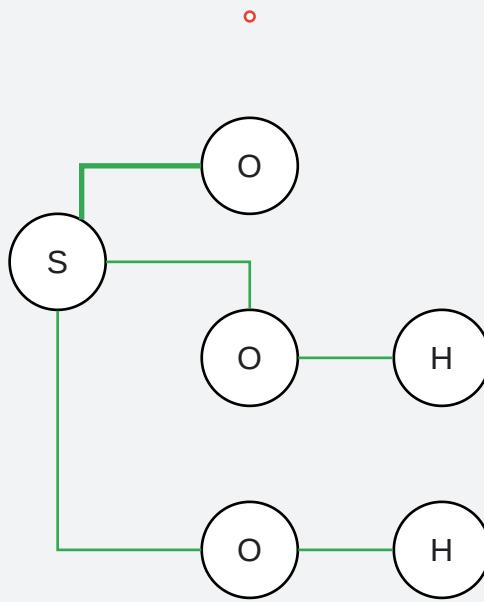
The precise bond lengths and angles of the cis and trans rotamers of **dihydroxidosulfur** have been determined through high-level quantum chemical calculations. The following table summarizes these key geometric parameters.

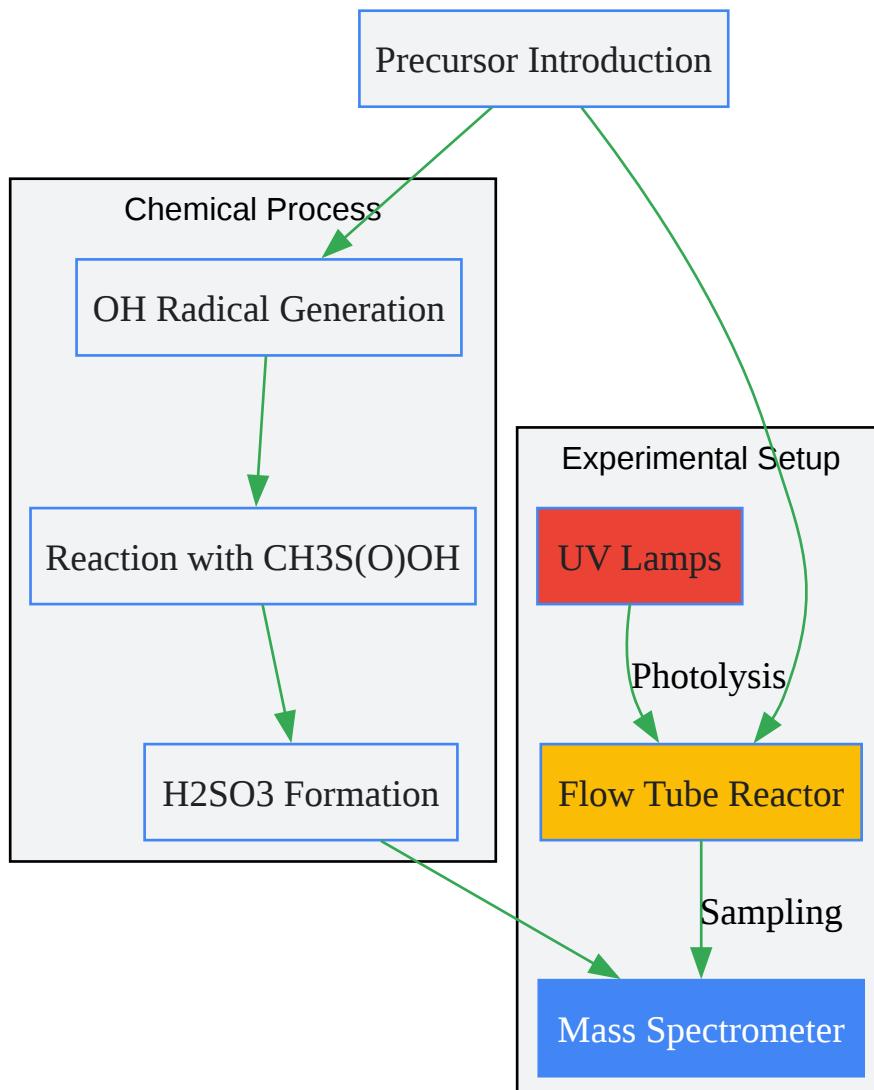
Parameter	cis- H_2SO_3	trans- H_2SO_3	Method
Bond Lengths (Å)			
S=O	1.432	1.431	CCSD(T)-F12b/cc-pVTZ-F12b
Bond Angles (°)			
O=S-OH	109.3	109.0	CCSD(T)-F12b/cc-pVTZ-F12b
HO-S-OH	100.2	100.5	CCSD(T)-F12b/cc-pVTZ-F12b
S-O-H	108.9	108.7	CCSD(T)-F12b/cc-pVTZ-F12b

Data extracted from theoretical calculations reported by Schaefer et al.


Electronic Structure and Bonding

The electronic structure of **dihydroxidosulfur** can be described through a combination of Lewis structures, valence bond theory (hybridization), and molecular orbital theory.


Lewis Structure and Hybridization


The Lewis structure of H_2SO_3 shows the central sulfur atom forming a double bond with one oxygen atom and single bonds with two hydroxyl groups. To accommodate the three bonding pairs and one lone pair, the sulfur atom is considered to be sp^3 hybridized.^[5] This hybridization leads to a tetrahedral arrangement of the electron pairs, with one position occupied by the lone pair, resulting in the observed trigonal pyramidal molecular geometry.

trans-Dihydroxidosulfur

cis-Dihydroxidosulfur

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. anl.gov [anl.gov]
- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]
- 4. Gas-Phase Formation of Sulfurous Acid (H₂SO₃) in the Atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Electronic Structure and Bonding of Dihydroxidosulfur]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237710#dihydroxidosulfur-electronic-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com